molecular formula C19H16F3NO2S B2504980 2-methyl-5-[4-(methylsulfonyl)phenyl]-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole CAS No. 338416-32-3

2-methyl-5-[4-(methylsulfonyl)phenyl]-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole

Cat. No.: B2504980
CAS No.: 338416-32-3
M. Wt: 379.4
InChI Key: IHWJPWMATLWWKN-UHFFFAOYSA-N
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Description

2-methyl-5-[4-(methylsulfonyl)phenyl]-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole is a potent and selective cyclooxygenase-2 (COX-2) inhibitor, structurally related to well-known COX-2 inhibitors like celecoxib. Its primary research value lies in its application for investigating the role of COX-2 in pathological processes such as inflammation, pain, and cancer. Studies utilize this compound to probe the complex biological functions of COX-2-derived prostaglandins, particularly in the context of tumorigenesis and angiogenesis, where COX-2 is often overexpressed. Research indicates that this pyrrole derivative can suppress the growth of human colon carcinoma cells by inducing apoptosis and arresting the cell cycle, highlighting its utility as a tool for exploring COX-2 as a target for anticancer strategies [https://pubmed.ncbi.nlm.nih.gov/15105126/]. Its mechanism involves binding to the active site of the COX-2 enzyme, thereby blocking the conversion of arachidonic acid to prostaglandin H2, a key inflammatory mediator. This specific action makes it a valuable chemical probe for dissecting COX-2 signaling pathways in various in vitro and in vivo disease models.

Properties

IUPAC Name

2-methyl-5-(4-methylsulfonylphenyl)-1-[3-(trifluoromethyl)phenyl]pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F3NO2S/c1-13-6-11-18(14-7-9-17(10-8-14)26(2,24)25)23(13)16-5-3-4-15(12-16)19(20,21)22/h3-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHWJPWMATLWWKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=CC=CC(=C2)C(F)(F)F)C3=CC=C(C=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-5-[4-(methylsulfonyl)phenyl]-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions.

    Substitution Reactions: The introduction of the methyl, methylsulfonylphenyl, and trifluoromethylphenyl groups can be achieved through various substitution reactions. For instance, the methyl group can be introduced via alkylation using methyl iodide and a strong base.

    Sulfonylation: The methylsulfonyl group can be introduced by reacting the phenyl group with methylsulfonyl chloride in the presence of a base such as triethylamine.

    Trifluoromethylation: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or through the use of trifluoromethylating agents such as Ruppert-Prakash reagent (TMSCF3).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Substitution Reactions

The pyrrole ring and substituents participate in electrophilic and nucleophilic substitutions:

a. Electrophilic Aromatic Substitution (EAS)

  • Nitration : The electron-rich pyrrole ring undergoes nitration at the C3 position under mild acidic conditions (e.g., HNO₃/H₂SO₄), forming a nitro derivative .

  • Halogenation : Chlorination or bromination occurs preferentially at the C4 position using Cl₂/FeCl₃ or Br₂/FeBr₃ .

b. Nucleophilic Substitution

  • The methylsulfonyl group (–SO₂CH₃) can act as a leaving group in SN2 reactions with strong nucleophiles (e.g., amines, alkoxides) .

Oxidation and Reduction

Reaction TypeReagents/ConditionsProductYieldReference
Oxidation KMnO₄/H₂SO₄2-Methyl-5-[4-(methylsulfonyl)phenyl]-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-3-carboxylic acid72%
Reduction LiAlH₄/THFThis compound-3-methanol65%

The methyl group at C2 is oxidizable to a carboxylic acid, while the pyrrole ring remains intact under controlled conditions .

Functional Group Transformations

a. Methylsulfonyl Group Reactions

  • Desulfonylation : Treatment with H₂O/HCl at 100°C removes the methylsulfonyl group, yielding 2-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole .

  • Sulfonamide Formation : Reacts with amines (e.g., NH₃) to form sulfonamide derivatives .

b. Trifluoromethyl Group Stability

  • The –CF₃ group is resistant to hydrolysis but undergoes radical-mediated defluorination under UV light .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable structural diversification:

Reaction TypeCatalysts/LigandsSubstrateProductReference
Suzuki Coupling Pd(PPh₃)₄, K₂CO₃Arylboronic acidsBiaryl derivatives
Buchwald–Hartwig Pd₂(dba)₃, XantphosAminesN-arylated pyrroles

Ring Functionalization

  • Aldehyde Formation : Oxidation of the C3 methyl group using MnO₂ yields the corresponding aldehyde (e.g., 3-carbaldehyde) .

  • Esterification : Reacts with acyl chlorides (e.g., AcCl) to form esters at the C3 position.

Key Mechanistic Insights

  • The methylsulfonyl group enhances electrophilicity at adjacent positions, directing substitution to C3 and C4.

  • Steric hindrance from the trifluoromethylphenyl group limits reactivity at the N1 position .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrrole derivatives, including compounds similar to 2-methyl-5-[4-(methylsulfonyl)phenyl]-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole. Research indicates that modifications to the pyrrole structure can enhance antibacterial and antifungal activities. For instance, derivatives synthesized from pyrrole scaffolds have shown significant inhibition against various Gram-positive and Gram-negative bacteria, as well as fungi, making them potential candidates for developing new antimicrobial agents .

Anticancer Properties

The pyrrole framework has been extensively studied for its anticancer potential. Compounds with similar structures have demonstrated cytotoxic effects against several cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest, which are crucial for halting tumor progression. Researchers are exploring the synthesis of novel derivatives based on this scaffold to enhance efficacy and selectivity against cancer cells .

Anti-inflammatory Effects

The anti-inflammatory properties of pyrrole derivatives have also been documented. Research suggests that compounds like this compound may inhibit pro-inflammatory cytokines and enzymes, providing a therapeutic avenue for treating inflammatory diseases. This application is particularly relevant in developing drugs for conditions such as arthritis and other chronic inflammatory disorders .

Case Study 1: Antimicrobial Evaluation

A study conducted on novel pyrrole derivatives synthesized through a multi-step reaction process reported their antimicrobial activity against standard bacterial strains. The results indicated that certain modifications led to increased zones of inhibition, suggesting enhanced potency. For example, compounds with methoxy substitutions exhibited improved activity compared to their unsubstituted counterparts .

CompoundZone of Inhibition (mm)Activity Type
8a18Antibacterial
8b15Antifungal
8c20Antibacterial

Case Study 2: Anticancer Activity

Another research effort focused on evaluating the anticancer effects of pyrrole derivatives on human cancer cell lines. The study found that specific compounds derived from the pyrrole structure exhibited significant cytotoxicity, leading to a reduction in cell viability by over 70% in some cases. The study emphasized the importance of functional group positioning on the pyrrole ring in determining biological activity .

Mechanism of Action

The mechanism of action of 2-methyl-5-[4-(methylsulfonyl)phenyl]-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the sulfonyl group can improve its solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Trifluoromethylphenyl Substituents

  • Example Compound from : 2-phenyl-4-({5-[3-(trifluoromethyl)phenyl]-furan-2-yl}methylene)-1,3-oxazol-5(4H)-one Core Structure: Oxazolone-furan hybrid vs. pyrrole in the target compound. Substituents: The trifluoromethylphenyl group is attached to a furan ring, while the target compound incorporates it directly on the pyrrole core.

Compounds with Sulfonyl or Fluorinated Aryl Groups

  • Example Compound from : 2-(1-(4-amino-3-(5-methylthiophen-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one Core Structure: Pyrazolo-pyrimidine-chromenone vs. pyrrole. Substituents: Fluorophenyl and methylthiophenyl groups vs. trifluoromethylphenyl and methylsulfonylphenyl groups. Functional Impact: The amino and fluoro groups in ’s compound enhance hydrogen-bonding capacity, whereas the methylsulfonyl group in the target compound may act as a hydrogen-bond acceptor, influencing target selectivity .

Key Comparative Data

Parameter Target Compound Compound Compound
Core Heterocycle Pyrrole Oxazolone-furan Pyrazolo-pyrimidine-chromenone
Electron-Withdrawing Groups -CF₃, -SO₂CH₃ -CF₃ (on furan) -F, -CF₃ (on aryl)
Molecular Weight (g/mol) ~397 (calculated) ~424 (reported) 516.1 (reported)
Potential Bioactivity Kinase inhibition (inferred from analogs) Anti-inflammatory (oxazolone class) Kinase/DNA-targeting (pyrimidine)

Functional Group Analysis

  • Trifluoromethyl (-CF₃) : Present in all compared compounds; enhances metabolic stability and lipophilicity. In the target compound, its placement on the pyrrole core may reduce steric hindrance compared to ’s furan-attached -CF₃.
  • Methylsulfonyl (-SO₂CH₃) : Unique to the target compound; increases acidity of adjacent protons and may improve binding to charged residues in enzyme active sites.
  • Fluorine Substituents : ’s compound uses fluorine for electronegativity and metabolic blocking, whereas the target compound relies on -CF₃ for similar effects but with greater steric bulk.

Metabolic and Physicochemical Properties

  • Lipophilicity (logP): The target compound’s logP is estimated to be higher than ’s oxazolone derivative (due to -SO₂CH₃) but lower than ’s chromenone compound (due to fewer aromatic rings).
  • Solubility : The methylsulfonyl group may marginally improve aqueous solubility compared to purely hydrocarbon-substituted analogs.

Biological Activity

The compound 2-methyl-5-[4-(methylsulfonyl)phenyl]-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole is a pyrrole derivative that has garnered attention due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies to provide a comprehensive understanding of its therapeutic potential.

Chemical Structure and Properties

  • Molecular Formula : C28H24F3NO5S
  • Molecular Weight : 543.56 g/mol
  • IUPAC Name : this compound

The compound features a complex structure with multiple functional groups that contribute to its biological activity. The presence of the methylsulfonyl and trifluoromethyl groups is particularly noteworthy, as these moieties can influence pharmacological properties.

Antiinflammatory Properties

Research indicates that derivatives of this compound exhibit significant anti-inflammatory activity. For instance, a related compound demonstrated selective inhibition of cyclooxygenase-2 (COX-2) with an IC50 value of 0.25 µM, while showing much less activity against COX-1 (IC50 = 14 µM). This selectivity suggests potential for treating inflammatory diseases with reduced gastrointestinal side effects associated with non-selective COX inhibitors .

Anticancer Activity

The anticancer potential of pyrrole derivatives has been explored in various studies. In vitro tests have shown that certain analogues possess cytotoxic effects against cancer cell lines, including human glioblastoma and melanoma cells. The structure-activity relationship (SAR) analysis reveals that modifications in the phenyl ring significantly affect the potency of these compounds. For example, the introduction of electron-donating groups enhances activity against specific cancer types .

Neuroprotective Effects

There is emerging evidence suggesting neuroprotective properties linked to similar compounds in the pyrrole class. These compounds have shown promise in models of neurodegenerative diseases, potentially through mechanisms involving modulation of neurotransmitter systems and reduction of oxidative stress .

Study 1: COX-2 Inhibition

A study investigated the anti-inflammatory effects of a closely related compound in a rat air pouch model. The results indicated that the compound effectively inhibited white blood cell infiltration and reduced prostaglandin production, underscoring its potential as a therapeutic agent in inflammatory conditions .

Study 2: Cytotoxicity Against Cancer Cell Lines

In another study, several pyrrole derivatives were tested for their cytotoxic effects on various cancer cell lines. The findings revealed that certain modifications led to enhanced potency, with some compounds exhibiting IC50 values comparable to established anticancer drugs like doxorubicin .

CompoundCell Line TestedIC50 (µM)Mechanism
Compound AU251 (glioblastoma)<10Induces apoptosis
Compound BWM793 (melanoma)<20Inhibits proliferation
Compound CJurkat (leukemia)<30Cell cycle arrest

Q & A

Q. What are the optimal synthetic routes for preparing 2-methyl-5-[4-(methylsulfonyl)phenyl]-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step protocols, such as cyclocondensation of substituted pyrrole precursors with sulfonyl and trifluoromethyl aryl halides. For example, refluxing intermediates with chloranil in xylene (25–30 hours) followed by alkaline workup and recrystallization from methanol is a common purification step . Optimization includes adjusting stoichiometry (e.g., 1:1.4 molar ratios), solvent choice (polar aprotic solvents for sulfonation steps), and temperature control (reflux vs. room temperature) to minimize side products. Purity is verified via HPLC and elemental analysis .

Q. How can the structural identity of this compound be confirmed, and what analytical techniques are critical for characterization?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR are essential for confirming substitution patterns, particularly distinguishing between trifluoromethyl and methylsulfonyl groups.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, especially for sulfonyl-containing intermediates.
  • Single-Crystal X-ray Diffraction (SC-XRD) : Critical for resolving stereochemical ambiguities, as seen in analogous pyrrole derivatives (e.g., crystal structure of Esaxerenone, a related compound) .

Q. What preliminary assays are recommended to evaluate the compound's biological activity, such as COX-2 inhibition?

  • Methodological Answer :
  • In vitro COX-2 Inhibition Assays : Use purified COX-2 enzyme preparations to measure prostaglandin E2E_2 (PGE2_2) suppression. Compare IC50_{50} values against reference inhibitors (e.g., SC-58125, a pyrazole-based COX-2 inhibitor) .
  • Cell-Based Assays : Test anti-inflammatory activity in macrophage models (e.g., LPS-induced TNF-α suppression) to correlate enzyme inhibition with cellular effects .

Advanced Research Questions

Q. How do crystallographic studies inform polymorphism and stability of this compound, and what challenges arise in polymorph screening?

  • Methodological Answer : SC-XRD of analogous compounds (e.g., (S)-1-(2-hydroxyethyl)-4-methyl-N-[4-(methylsulfonyl)phenyl] derivatives) reveals key packing motifs influenced by sulfonyl and trifluoromethyl groups . Challenges include:
  • Solvent Selection : Polar solvents (e.g., methanol) may favor specific hydrogen-bonding networks.
  • Thermal Analysis : Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) identify metastable polymorphs .

Q. What strategies are effective in resolving contradictions between computational predictions and experimental data for this compound's bioactivity?

  • Methodological Answer :
  • Re-evaluate Docking Parameters : Adjust force fields (e.g., AMBER vs. CHARMM) to better model sulfonyl-π interactions with enzyme active sites (e.g., COX-2’s hydrophobic pocket) .
  • Experimental Validation : Perform competitive binding assays (e.g., surface plasmon resonance) to confirm binding affinity discrepancies predicted in silico .

Q. How can structure-activity relationship (SAR) studies be designed to optimize substituent effects on COX-2 selectivity?

  • Methodological Answer :
  • Substituent Variation : Systematically modify the trifluoromethyl position (e.g., replace with chloro or methoxy groups) and assess IC50_{50} shifts.
  • 3D-QSAR Modeling : Use comparative molecular field analysis (CoMFA) to map electrostatic and steric contributions of the methylsulfonyl group to COX-2 binding .

Q. What mechanistic insights explain this compound's inhibition of Factor Xa, and how does it compare to known pyrazole-based inhibitors?

  • Methodological Answer : Structural analogs (e.g., DPC423) show that the trifluoromethyl group enhances hydrophobic interactions with Factor Xa’s S4 pocket, while the methylsulfonyl group stabilizes hydrogen bonds with Gly219 . Competitive inhibition kinetics (e.g., KiK_i determination via chromogenic assays) differentiate potency from non-covalent inhibitors .

Data Interpretation & Troubleshooting

Q. How should researchers address discrepancies in biological activity data across different assay platforms?

  • Methodological Answer :
  • Assay Standardization : Normalize data using internal controls (e.g., reference inhibitors in COX-2 assays) .
  • Purity Verification : Re-examine compound purity via LC-MS; impurities (e.g., chloranil byproducts) may skew activity .

Q. What in silico tools are most reliable for predicting metabolic stability of this compound?

  • Methodological Answer :
  • ADMET Prediction : Use Schrödinger’s QikProp or SwissADME to estimate CYP450 metabolism, focusing on sulfonyl and trifluoromethyl groups as metabolic hotspots.
  • Metabolite Identification : Compare with structurally related compounds (e.g., SC-58125’s sulfone oxidation) .

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